molecular formula C12H9ClFNO2S B2862307 2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid CAS No. 1110717-81-1

2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B2862307
CAS No.: 1110717-81-1
M. Wt: 285.72
InChI Key: GAPJSWQEDIJNSZ-UHFFFAOYSA-N
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Description

2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid is a complex organic compound that features a thiazole ring, a chloro-fluorophenyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid typically involves the formation of the thiazole ring followed by the introduction of the chloro-fluorophenyl group and the acetic acid moiety. One common method includes the reaction of 2-chloro-4-fluorobenzyl chloride with thioamide under basic conditions to form the thiazole ring. This intermediate is then reacted with bromoacetic acid in the presence of a base to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

  • 2-Chloro-4-fluorophenylacetic acid
  • 2-Chloro-4-fluorobenzylthiazole
  • 2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}propionic acid

Comparison: Compared to these similar compounds, 2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid is unique due to the presence of both the thiazole ring and the acetic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-[(2-chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2S/c13-10-4-8(14)2-1-7(10)3-11-15-9(6-18-11)5-12(16)17/h1-2,4,6H,3,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPJSWQEDIJNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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